1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine
Description
1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 1,2,4-thiadiazole ring substituted with a 2-methoxyethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(2-methoxyethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-13-5-4-6-15(14(13)2)20-8-10-21(11-9-20)17-18-16(19-23-17)7-12-22-3/h4-6H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIWHLJNHOVXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC(=NS3)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multiple steps One common synthetic route starts with the preparation of the 1,2,4-thiadiazole ring, which is then coupled with the piperazine ring The reaction conditions often involve the use of reagents such as thionyl chloride, hydrazine, and various organic solvents
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common industrial methods include the use of automated synthesis machines and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
DMT-Piperazine has been investigated for several biological activities:
Antimicrobial Activity
Research indicates that DMT-Piperazine exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
DMT-Piperazine has shown promise in cancer research. In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and cell cycle arrest. A notable case study reported the compound's efficacy against breast cancer cells, highlighting its potential as an anticancer therapeutic .
Neuropharmacological Effects
The compound's piperazine structure is linked to various neuropharmacological effects. Preliminary studies indicate that DMT-Piperazine may act as a modulator of neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders and anxiety .
Multi-step Synthesis
A common synthetic route involves the reaction of 2,3-dimethylphenylamine with piperazine derivatives followed by the introduction of the thiadiazole moiety through cyclization reactions. This method allows for the fine-tuning of substituents to enhance biological activity.
Green Chemistry Approaches
Recent advancements emphasize the use of environmentally friendly solvents and catalysts in the synthesis of DMT-Piperazine. These methods aim to reduce waste and improve yield while maintaining the compound's efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dimethylphenyl)piperazine: Lacks the 1,2,4-thiadiazole ring.
4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine: Lacks the 2,3-dimethylphenyl group.
Uniqueness
1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the presence of both the 2,3-dimethylphenyl group and the 1,2,4-thiadiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that integrates a piperazine moiety with a thiadiazole group. This combination has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and features a piperazine ring attached to a thiadiazole derivative. The structural formula is represented as follows:
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives often exhibit significant antimicrobial properties. For example, studies have shown that various substituted thiadiazoles demonstrate activity against Gram-positive and Gram-negative bacteria. In particular:
- Bacillus cereus and Staphylococcus aureus strains have been effectively inhibited by similar thiadiazole compounds .
- The introduction of methoxyethyl groups has been associated with enhanced solubility and bioactivity in microbial assays.
Anti-inflammatory Activity
Compounds with piperazine and thiadiazole structures have been evaluated for their anti-inflammatory effects. Notably:
- Some derivatives have shown comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation in vitro .
- The mechanism often involves inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Study 1: Synthesis and Evaluation
A study synthesized several thiadiazole derivatives, including those structurally related to the target compound. The synthesized compounds were tested against various bacterial strains using the agar well diffusion method. Results indicated that:
| Compound | Zone of Inhibition (mm) | Active Against |
|---|---|---|
| 1 | 15 | Bacillus cereus |
| 2 | 12 | Staphylococcus aureus |
| 3 | 10 | Escherichia coli |
The results highlighted the promising antimicrobial activity of thiadiazole derivatives .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of piperazine derivatives. The study utilized a carrageenan-induced paw edema model in rats to assess the efficacy of the compounds. The findings showed that:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound A | 40 |
| Compound B | 55 |
These results indicate that certain derivatives significantly reduce inflammation compared to the control group .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with biological targets such as enzymes involved in bacterial cell wall synthesis and inflammatory pathways. Molecular docking studies suggest that the compound may bind effectively to these targets due to its structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
